molecular formula C16H17N7O4S B12397586 Hcaix-IN-1

Hcaix-IN-1

Cat. No.: B12397586
M. Wt: 403.4 g/mol
InChI Key: LSVDQIASEPSKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hcaix-IN-1 is a potent and selective inhibitor of the enzyme carbonic anhydrase isoform IX (hCAIX). This enzyme plays a crucial role in regulating pH levels in tumor cells, making it a significant target for cancer therapy. This compound has shown promising results in inhibiting the activity of hCAIX, which is overexpressed in various cancers, including breast cancer .

Preparation Methods

The synthesis of Hcaix-IN-1 involves a series of chemical reactions that result in the formation of a triazolopyrimidine/triazole-based benzenesulfonamide structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Hcaix-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Hcaix-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Hcaix-IN-1 exerts its effects by selectively inhibiting the activity of hCAIX. The compound binds to the active site of the enzyme, preventing it from catalyzing the reversible hydration of carbon dioxide. This inhibition disrupts the pH regulation in tumor cells, leading to a decrease in their survival and proliferation. The molecular targets involved include the active site residues of hCAIX, and the pathways affected are those related to pH regulation and tumor cell metabolism .

Comparison with Similar Compounds

Hcaix-IN-1 is unique compared to other similar compounds due to its high selectivity and potency for hCAIX. Similar compounds include:

Properties

Molecular Formula

C16H17N7O4S

Molecular Weight

403.4 g/mol

IUPAC Name

1-[5-amino-1-(4-sulfamoylphenyl)-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C16H17N7O4S/c1-27-12-6-2-10(3-7-12)19-16(24)21-15-20-14(17)23(22-15)11-4-8-13(9-5-11)28(18,25)26/h2-9H,1H3,(H2,18,25,26)(H4,17,19,20,21,22,24)

InChI Key

LSVDQIASEPSKLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN(C(=N2)N)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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